2-Ethoxyacetonitrile
Overview
Description
2-Ethoxyacetonitrile is an organic compound with the molecular formula C4H7NO. It is a colorless liquid with a faint, sweet odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethoxyacetonitrile involves the reaction of ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. Another method involves the reaction of ethyl bromoacetate with sodium cyanide under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethoxyacetic acid.
Reduction: Reduction of this compound can yield ethoxyethylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Sodium hydride or other strong bases are often used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Ethoxyacetic acid.
Reduction: Ethoxyethylamine.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyacetonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive compounds.
Industry: Employed in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxyacetonitrile involves its reactivity with various nucleophiles and electrophiles. It can act as a precursor to more complex molecules through nucleophilic substitution and addition reactions. The nitrile group (-CN) is particularly reactive, allowing for the formation of a wide range of derivatives .
Comparison with Similar Compounds
Acetonitrile: A simpler nitrile with a similar reactivity profile but lacks the ethoxy group.
Propionitrile: Another simple nitrile, differing by having an additional carbon in the chain.
Diethoxyacetonitrile: Contains two ethoxy groups, making it more reactive in certain conditions.
Uniqueness: 2-Ethoxyacetonitrile is unique due to its ethoxy group, which imparts different reactivity and physical properties compared to simpler nitriles. This makes it particularly useful in specific synthetic applications where the ethoxy group can participate in further reactions .
Properties
IUPAC Name |
2-ethoxyacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-6-4-3-5/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYUCWSMVJJWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212157 | |
Record name | Ethoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62957-60-2 | |
Record name | Ethoxyacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062957602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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